molecular formula C19H26N2OS2 B5040214 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B5040214
M. Wt: 362.6 g/mol
InChI Key: IUCQHDUCLYFKIX-UHFFFAOYSA-N
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Description

The compound 2-[(diethylcarbamothioyl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a thiocarbamate-containing derivative featuring a 1,2-dihydroquinoline scaffold. Its structure includes a diethylcarbamothioylsulfanyl group at the 2-position of the ethanone backbone and a 2,2,4-trimethyl-substituted dihydroquinoline moiety at the 1-position.

Properties

IUPAC Name

[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS2/c1-6-20(7-2)18(23)24-13-17(22)21-16-11-9-8-10-15(16)14(3)12-19(21,4)5/h8-12H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQHDUCLYFKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and efficiency of the process . The reaction conditions are optimized to ensure high conversion rates and minimal by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-modified tungstophosphoric acid-supported catalysts. These catalysts are known for their high activity and selectivity, making them suitable for large-scale synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of harmful solvents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylcarbamothioyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[(diethylcarbamothioyl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one exhibit significant antibacterial and antifungal activities. For instance:

  • Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Studies : A study found that related quinoline compounds showed effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of quinoline derivatives. The compound's structure suggests it may interact with cellular pathways involved in cancer progression:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

Polymer Chemistry

Quinoline derivatives can be used as building blocks for synthesizing polymers with specific properties:

  • Conductive Polymers : They can enhance the electrical conductivity of polymer matrices when incorporated into their structures.

Nanotechnology

Research is ongoing into the use of quinoline-based compounds in nanomaterials:

  • Nanoparticle Stabilization : These compounds may serve as stabilizers for metal nanoparticles, improving their stability and dispersibility in various solvents .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity profile:

  • Toxicity Studies : Preliminary studies indicate that certain derivatives exhibit low toxicity in mammalian cells; however, comprehensive toxicological evaluations are necessary before clinical applications can be pursued .

Mechanism of Action

The mechanism of action of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s diethylcarbamothioyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the trimethyl-dihydroquinoline moiety can scavenge free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituent effects, synthesis methods, and physicochemical properties.

Substituent Effects and Molecular Features

Table 1: Substituent Comparison
Compound Name / ID Key Substituents Molecular Weight Notable Features
Target Compound Diethylcarbamothioylsulfanyl, 2,2,4-trimethyl-dihydroquinoline ~409.5 (calc.) Thiocarbamate group; fused dihydroquinoline ring
2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone 2,3-Dichlorophenylsulfanyl; imidazopyridine 365.3 Electron-withdrawing Cl substituents; heteroaromatic core
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one derivatives Aryl (e.g., p-tolyl, 4-methoxyphenyl); dimethylsulfoximidoyl ~250–300 Sulfoximidoyl group; tunable aryl substituents
Bromophenyl-substituted benzoimidazotriazolyl ethanones 4-Bromophenyl; benzoimidazotriazolyl ~450–500 Bulky heterocyclic systems; halogenated aryl groups

Key Observations :

  • The target compound’s diethylcarbamothioylsulfanyl group distinguishes it from analogs with simpler sulfanyl or sulfoximidoyl groups (e.g., ). This group may enhance steric bulk and influence hydrogen-bonding interactions.
  • Halogenated analogs (e.g., ) exhibit higher molecular weights and electron-withdrawing effects, which could impact reactivity or stability.

Key Observations :

  • Ru-catalyzed methods () highlight advanced strategies for introducing sulfoximidoyl groups, which could be adapted for thiocarbamate derivatives.

Physicochemical and Structural Properties

Table 3: Experimental and Calculated Properties
Compound Melting Point (°C) LogP (calc.) Solubility Insights Reference
1-(4-Chlorophenyl)-2-(dimethylsulfoximidoyl)ethan-1-one (1f) 137.3–138.5 ~2.5 (est.) Low polarity due to aryl and sulfoximidoyl
2-[(2,3-Dichlorophenyl)sulfanyl]-imidazopyridine ethanone Not reported 6.0 (XLogP3) High lipophilicity; Cl substituents reduce solubility
Target Compound Not available ~4.5 (est.) Predicted moderate solubility in organic solvents N/A

Key Observations :

  • The target compound’s predicted LogP (~4.5) suggests higher lipophilicity than sulfoximidoyl analogs () but lower than dichlorophenyl derivatives ().
  • Melting points for sulfoximidoyl compounds (e.g., 137–138°C for 1f ) indicate crystalline stability, which may extend to the target if similar packing occurs.

Biological Activity

The compound 2-[(diethylcarbamothioyl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one , often referred to as TMDHQ (Trimethyl Dihydroquinoline), is a derivative of dihydroquinoline known for its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, hepatoprotective effects, and possible therapeutic applications based on recent studies.

  • Molecular Formula : C19H26N2OS2
  • Molecular Weight : 362.55 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Recent studies highlight the antioxidant properties of TMDHQ and its derivatives. The compound has demonstrated significant ability to reduce oxidative stress markers in various experimental models. For instance, a study involving rats with acetaminophen-induced liver damage showed that TMDHQ effectively reduced levels of oxidative stress indicators such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane .

Table 1: Effects of TMDHQ on Oxidative Stress Markers

MarkerControl GroupAAP GroupAAP + TMDHQ Group
8-hydroxy-2-deoxyguanosineLowHighModerate
8-isoprostaneLowHighModerate
Reduced Glutathione LevelsNormalDecreasedIncreased

Hepatoprotective Effects

TMDHQ has been studied for its hepatoprotective properties. In a controlled study, rats treated with TMDHQ displayed improved liver function markers compared to those receiving only acetaminophen (AAP). The administration of TMDHQ resulted in decreased levels of pro-inflammatory cytokines and an overall reduction in apoptosis markers such as caspase-3 and caspase-9 .

Case Study: Hepatoprotective Effects in Rats
A study assessed the hepatoprotective effects of TMDHQ in rats subjected to AAP-induced liver injury. The results indicated:

  • Group A (Control) : No liver injury.
  • Group B (AAP) : Significant liver damage with elevated ALT and AST levels.
  • Group C (AAP + TMDHQ) : Marked reduction in ALT and AST levels, indicating improved liver function.

The biological activity of TMDHQ can be attributed to its ability to modulate oxidative stress pathways. It appears to enhance the activity of antioxidant enzymes while inhibiting pro-inflammatory pathways mediated by NF-kB and related cytokines. This dual action helps mitigate cellular damage during oxidative stress conditions .

Potential Therapeutic Applications

Given its promising biological activities, TMDHQ may have several therapeutic applications:

  • Liver Protection : As evidenced by its hepatoprotective effects, it could be developed as a treatment for liver diseases.
  • Antioxidant Supplementation : Its antioxidant properties suggest potential use in formulations aimed at reducing oxidative stress-related conditions.

Q & A

Q. How can chiral resolution techniques separate enantiomers, and how do they differ in bioactivity?

  • Methodology: Use chiral HPLC (e.g., amylose-based columns) or capillary electrophoresis for separation. Test isolated enantiomers in bioassays. Circular dichroism (CD) spectroscopy confirms absolute configuration .

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